![molecular formula C10H13N3 B1348354 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 89219-03-4](/img/structure/B1348354.png)

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine

Overview

Description

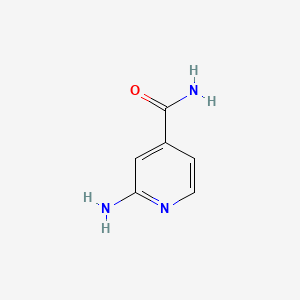

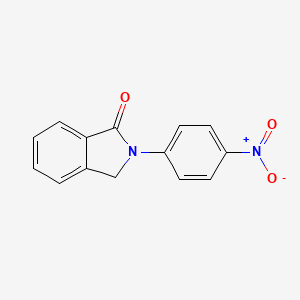

“(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, can be synthesized using a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” includes a benzimidazole core, which is a fused benzene and imidazole ring, with two methyl groups attached at the 5 and 6 positions of the imidazole ring .Chemical Reactions Analysis

Imidazole compounds, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, are known for their broad range of chemical and biological properties . They can participate in a variety of chemical reactions due to the presence of the imidazole ring.Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is 175.23 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 175.110947427 g/mol . The topological polar surface area is 54.7 Ų .Scientific Research Applications

Crystal Structure and Thermodynamic Properties

The compound has been used in the synthesis of a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety . The crystal structure of the resulting compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH), was confirmed by single-crystal X-ray diffraction . The thermodynamic properties of DBH have also been studied .

DFT Studies

Density Functional Theory (DFT) studies have been conducted on the compound . The quantum chemical computations using the B3LYP/6-311G (d, p) basis level of theory reveal that the optimized geometric structure is suitable to study the molecule . The theoretically simulated FT-IR spectra and electronic spectra of DBH are compared with experimental data .

Biological Activities

The benzimidazole class of compounds, which includes this compound, has been studied for their diverse biological activities . These activities include anticancer, antifungal, antioxidant, cytotoxic, antiprotozoal, anti-T. cruzi (Trypanosoma cruzi), antiproliferative, antihistaminic, anti-inflammatory, analgesics, antibacterial, anticonvulsant, and acetylcholinesterase .

Drug Development

Benzimidazole compounds have been used in the development of various drugs . Examples include the proton pump inhibitor omeprazole, anti-hypertensive drugs candesartan and telmisartan, anthelmintics albendazole and mebendazole, as well as several other kinds of investigational therapeutic agents including antitumor and anticancer .

Anti-Infective Agents

The compound has been used in the design and synthesis of potent anti-infective agents . These agents offer insightful information about the compounds’ potential bioavailability and interactions with biological targets .

PqsR Inhibitors

The compound has been used in the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . These inhibitors are being studied as adjuvant therapy for Pseudomonas .

Future Directions

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, have a broad range of applications and are key components in the development of new drugs . Future research may focus on exploring novel synthetic routes and expanding the range of biological activities of these compounds .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that imidazole derivatives have diverse pharmacokinetic properties, depending on the specific derivative .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its biological activity .

Action Environment

It’s known that the action of imidazole derivatives can be influenced by various environmental factors .

properties

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGNMPOXSOIKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262444 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine | |

CAS RN |

89219-03-4 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89219-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)